N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
Description
N-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methoxyphenyl group and at the 2-position with an isoxazole-5-carboxamide moiety. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, contributing to its electron-deficient nature, which enhances binding interactions in biological systems.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-5-3-2-4-8(9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQJBQPSYPTZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties supported by recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of isoxazole derivatives with oxadiazole units. The resulting compound features a complex structure that contributes to its biological activity. The presence of methoxy and oxadiazole groups enhances the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and isoxazole moieties exhibit notable antimicrobial properties. For instance, a related compound demonstrated good antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values indicating efficacy comparable to standard antibiotics like ciprofloxacin.
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| 5a | 20 | P. aeruginosa |
| 5b | 11 | K. aerogenes |
| 5d | 15 | S. aureus |
These results suggest that modifications in the chemical structure, such as the introduction of halogen substituents on the aromatic ring, can enhance antimicrobial potency .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies indicate that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8).
In one study, compounds similar to this compound showed IC50 values in the micromolar range:
| Compound | IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|
| 5a | 2.3 | Huh7 |
| 5r | 17.9 | MCF12A |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0-G1 phase. Flow cytometry assays revealed that these compounds can significantly increase p53 expression levels and caspase-3 cleavage in cancer cells, leading to programmed cell death .
Other Biological Activities
Beyond antimicrobial and anticancer properties, compounds containing oxadiazole units have been reported to exhibit antiparasitic activity and inhibition of carbonic anhydrases relevant to cancer therapy. For example, some derivatives showed selective inhibition against hCA IX and hCA II at nanomolar concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and activities of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, we compare it with structurally analogous compounds reported in the literature. Key comparisons focus on substituent effects, antiproliferative activity, and structural diversity (Table 1).
Table 1: Structural and Activity Comparison of Selected Oxadiazole Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity: The antiproliferative activity of oxadiazole derivatives is highly substituent-dependent. Compound 4b (5-(4-chlorophenyl), 2-(2-methoxyphenylamine)) exhibits stronger antiproliferative activity (mean growth percent (GP): 45.20%) compared to 4c (GP: 56.73%), suggesting that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance activity relative to phenol substituents .
Structural Analogues with Divergent Moieties: Compound 6d replaces the isoxazole-carboxamide with a 4-methylpyridinyl group, which may alter binding kinetics due to pyridine’s basicity and planar geometry. Tetrazole-based derivatives (e.g., 2h, 2j) demonstrate that bioisosteric replacement of oxadiazole with tetrazole shifts activity toward plant growth regulation rather than antiproliferation, highlighting the role of heterocycle electronic properties in target specificity .
In contrast, chlorophenyl substituents (e.g., 4b) introduce electron-withdrawing effects that may stabilize charge-transfer interactions in biological targets .
Q & A
Basic: What are the common synthetic routes for synthesizing N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide and its derivatives?
Methodological Answer:
The synthesis typically involves coupling a 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivative with a carboxylic acid or ester via nucleophilic substitution. Key steps include:
- Intermediate Preparation : Use tert-butyl esters (e.g., tert-butyl 3-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoate) to protect the carboxylic acid group during coupling .
- Thiol Activation : React the oxadiazole-thiol with K₂CO₃ in acetone to generate a thiolate ion, which displaces leaving groups (e.g., methylsulfonyl) from the carboxylic acid derivative .
- Deprotection : Remove the tert-butyl group under acidic conditions (e.g., TFA) to yield the final carboxylic acid derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
